molecular formula C10H9F3O2 B1591311 Methyl 2-methyl-3-(trifluoromethyl)benzoate CAS No. 346603-63-2

Methyl 2-methyl-3-(trifluoromethyl)benzoate

Cat. No. B1591311
M. Wt: 218.17 g/mol
InChI Key: KFJGSNVBDYRBAD-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 346603-63-2 . It has a molecular weight of 218.18 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is a solid compound . The storage temperature is recommended to be at refrigerator levels . The shipping temperature is at room temperature .

Scientific Research Applications

Summary of the Application

“Methyl 2-methyl-3-(trifluoromethyl)benzoate” and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Materials Engineering

Summary of the Application

Fluorine, which is a component of “Methyl 2-methyl-3-(trifluoromethyl)benzoate”, is widely used in materials engineering . This includes its use in thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

Results or Outcomes

The incorporation of the trifluoromethyl group into these materials can enhance their performance in various ways. For example, it can improve the thermal stability of thermal-transfer agents, increase the durability of melted metals, and enhance the effectiveness of surfactants .

3. Fluorination Reagents

Summary of the Application

“Methyl 2-methyl-3-(trifluoromethyl)benzoate” can be used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into organic compounds, which can significantly alter the properties of these compounds .

Results or Outcomes

The introduction of the trifluoromethyl group into organic compounds can enhance their performance in various ways. For example, it can improve the stability, reactivity, and biological activity of these compounds .

Safety And Hazards

“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . The safety information pictograms indicate a GHS07 signal word warning .

properties

IUPAC Name

methyl 2-methyl-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJGSNVBDYRBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591196
Record name Methyl 2-methyl-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-(trifluoromethyl)benzoate

CAS RN

346603-63-2
Record name Methyl 2-methyl-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methyl-3-(trifluoromethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-benzoic acid (Apollo, 1 g, 4.90 mmol) in methanol (20 mL) was added concentrated sulfuric acid (0.5 mL) and the resulting mixture was heated to reflux overnight. The cooled reaction mixture was concentrated and diluted with water (25 mL) and a saturated sodium bicarbonate solution (25 mL). The mixture was extracted with ethyl acetate (50 mL), the organic phases combined, washed with water and dried over magnesium sulfate. The mixture was filtered and evaporated to give 2-methyl-3-trifluoromethyl-benzoic acid methyl ester (0.95 g, 4.35 mmol, 89%); 1H NMR (300 MHz, CDCl3) δ ppm 2.65 (s, 3H), 3.94 (s, 3H), 7.35 (t, J=7.85 Hz, 1H), 7.72-8.01 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 500 mL round bottom equipped with an Airflux Condenser and stir bar was added 2-methyl-3-(trifluoromethyl)benzoic acid (30 g, 147 mmol). The solid was taken up in Methanol (101 ml) and to that solution was slowly added sulfuric acid (8.22 ml, 154 mmol). The reaction was then fitted with the condenser and heated to 75° C. overnight. The reaction was cooled back to room temperature, and neutralized by slow addition of 1N NaOH (˜155 mL). The solution was then extracted with 3×300 mL Et2O, the organic layer dried over magnesium sulfate, and concentrated to an oil, which solidified under vacuum to give off white solid methyl 2-methyl-3-(trifluoromethyl)benzoate (28.25 g, 129 mmol, 88% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 2.54 (d, J=1.77 Hz, 3H) 3.89 (s, 3H) 7.53 (t, J=7.83 Hz, 1H) 7.89 (d, J=7.83 Hz, 1H) 7.97 (d, J=7.83 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
8.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
101 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org

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